molecular formula C8H14Br2O2 B3043032 tert-Butyl 2,4-dibromobutyrate CAS No. 71725-02-5

tert-Butyl 2,4-dibromobutyrate

Cat. No.: B3043032
CAS No.: 71725-02-5
M. Wt: 302 g/mol
InChI Key: IELBUWARMJVXDU-UHFFFAOYSA-N
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Description

tert-Butyl 2,4-dibromobutyrate is an organic compound with the molecular formula C8H14Br2O2. It is a dibrominated ester, often used as a building block in organic synthesis. The compound is characterized by its tert-butyl ester group and two bromine atoms attached to the butyrate chain. It is commonly used in various chemical reactions due to its reactivity and stability.

Mechanism of Action

Tert-Butyl 2,4-dibromobutyrate, also known as Tert-butyl 2,4-dibromobutanoate, is a chemical compound with the empirical formula C8H14Br2O2 . This compound has been employed as a building block in reactions with primary amines to yield azetidine-2-carboxylates .

Target of Action

The primary targets of this compound are primary amines . Primary amines are organic compounds that contain nitrogen as the key functional group. They play a crucial role in the formation of proteins and other complex biomolecules.

Mode of Action

This compound reacts with primary amines in a process that leads to the formation of azetidine-2-carboxylates

Biochemical Pathways

Given that the compound reacts with primary amines to form azetidine-2-carboxylates , it can be inferred that it may influence pathways involving these molecules.

Result of Action

The result of this compound’s action is the formation of azetidine-2-carboxylates . Azetidine-2-carboxylates are cyclic compounds that can be used in the synthesis of various pharmaceuticals and other complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 2,4-dibromobutyrate can be synthesized through the bromination of tert-butyl butyrate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 4 positions of the butyrate chain.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction is conducted in a continuous flow reactor to maintain consistent reaction conditions and high yield. The product is then purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2,4-dibromobutyrate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form tert-butyl butyrate or other derivatives.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include primary amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are used to promote elimination reactions.

Major Products Formed

    Substitution Reactions: Products include tert-butyl 2,4-diaminobutyrate, tert-butyl 2,4-dithiobutyrate, and tert-butyl 2,4-dialkoxybutyrate.

    Reduction Reactions: Products include tert-butyl butyrate and other reduced derivatives.

    Elimination Reactions: Products include alkenes such as tert-butyl 2-butenoate.

Scientific Research Applications

tert-Butyl 2,4-dibromobutyrate is used in various scientific research applications, including:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science research.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-bromobutyrate
  • tert-Butyl 4-bromobutyrate
  • tert-Butyl 2,3-dibromobutyrate

Uniqueness

tert-Butyl 2,4-dibromobutyrate is unique due to its specific bromination pattern, which allows for selective reactions at the 2 and 4 positions. This selectivity makes it a valuable intermediate in organic synthesis, enabling the formation of diverse products through substitution, reduction, and elimination reactions.

Properties

IUPAC Name

tert-butyl 2,4-dibromobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14Br2O2/c1-8(2,3)12-7(11)6(10)4-5-9/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELBUWARMJVXDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Bromine (31.3 ml, 0.54 mol) was added dropwise over 4 h at 100° C. to neat stirring 4-bromobutyryl chloride (100 g, 0.54 mol). The resulting acid chloride was cooled then added dropwise at 0° C. to a stirred solution of tert-butanol (240 ml) and triethylamine (64 ml, 0,461 mol) in anhydrous dichloromethane (600 ml). 2 M Hydrochloric acid was added and the layers separated. The organic portion was then washed sequentially with 10% sodium metabisulphite solution (2×500 ml), water (500 ml) and brine (500 ml), dried (MgSO4) and evaporated in vacuo to provide the title compound (120 g, 86%) as a brown liquid.
Quantity
31.3 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
[Compound]
Name
acid chloride
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0 (± 1) mol
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reactant
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64 mL
Type
reactant
Reaction Step Five
Quantity
240 mL
Type
reactant
Reaction Step Five
Quantity
600 mL
Type
solvent
Reaction Step Five
Yield
86%

Synthesis routes and methods II

Procedure details

2,4-Dibromobutanoic acid (the crude product from above) dissolved in DCM (10 L) in a 50 L-reactor. 2-Methylpropan-2-ol (12000 g, 162.16 mol) and boron anhydride (8000 g, 114.29 mol) were added to the above solution. 1680 g of H2SO4 was added dropwise to the above solution under N2 (gas) while maintaining the temperature at room temperature (25-30° C.). The mixture was allowed to react for 24 h at room temperature. Then 15 L aqueous Na2CO3 (sat.) was added to quench the reaction. The organic phase was separated and dried over Na2SO4. The solvent was removed under vacuum to give the crude product, which was purified by silica gel column chromatography to give tert-butyl 2,4-dibromobutanoate as a brown oil (3800 g, 12.58 mol, 39%).
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10 L
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12000 g
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Name
boron anhydride
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8000 g
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reactant
Reaction Step Two
Name
Quantity
1680 g
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Reaction Step Three
Quantity
15 L
Type
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Reaction Step Four

Synthesis routes and methods III

Procedure details

Bromine (31.3 ml, 0.54 mol) was added dropwise over 4h at 100° C. to neat stirring 4-bromobutyryl chloride (100 g, 0.54 mol). The resulting acid chloride was cooled then added dropwise at 0° C. to a stirred solution of tert-butanol (240 ml) and triethylamine (64 ml, 0,461 mol) in anhydrous dichloromethane (600 ml). 2M Hydrochloric acid was added and the layers separated. The organic portion was then washed sequentially with 10% sodium metabisulphite solution (2×500 ml), water (500 ml) and brine (500 ml), dried (MgSO4) and evaporated in vacuo to provide the title compound (120 g, 86%) as a brown liquid.
Quantity
31.3 mL
Type
reactant
Reaction Step One
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Name
4h
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0 (± 1) mol
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reactant
Reaction Step One
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100 g
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Name
acid chloride
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reactant
Reaction Step Three
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Type
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Reaction Step Four
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64 mL
Type
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Reaction Step Five
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240 mL
Type
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Reaction Step Five
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600 mL
Type
solvent
Reaction Step Five
Yield
86%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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